Enzyme kinetics artifacts from substituting butyryl-CoA with incorrect acyl-CoA analogs? Butyryl Coenzyme A lithium salt (CAS 102282-28-0, ≥90% HPLC) is the only validated acyl donor for p300/CBP-catalyzed histone butyrylation and the definitive substrate for SCAD/BCAD (Km=0.60 μM).
• Lyophilized powder, aqueous solubility ≥50 mg/mL for reproducible assay preparation
• Lithium salt form ensures superior solubility and stability vs. free acid or sodium salt
• Stored at -20°C; shipped on dry ice for global delivery
Molecular FormulaC25H38Li4N7O17P3S
Molecular Weight861.36
CAS No.102282-28-0
Cat. No.B1140678
⚠ Attention: For research use only. Not for human or veterinary use.
Butyryl CoA Lithium Salt: Essential C4 Acyl-CoA Donor
Butyryl Coenzyme A lithium salt (butyryl-CoA lithium, CAS 102282-28-0) is a synthetic, short-chain acyl-CoA thioester derivative of butyric acid (C4) . It serves as a crucial metabolic intermediate in lipid and butanoate metabolism . Its commercial availability as a lyophilized powder with ≥90% purity and high aqueous solubility (≥50 mg/mL) makes it a foundational reagent for in vitro biochemical assays investigating fatty acid β-oxidation, acyltransferase activity, and epigenetic modifications .
Metabolic pathway studiesShort-chain C4 acyl-CoA donor for fatty acid β-oxidation and butanoate metabolism assays
Epigenetic assaysValidated substrate for p300/CBP-mediated histone butyrylation studies in vitro
Why Generic Acyl-CoAs Cannot Replace Butyryl-CoA
Substituting butyryl-CoA with other acyl-CoAs (e.g., acetyl-CoA, isobutyryl-CoA, propionyl-CoA) is scientifically invalid for several critical reasons. Different acyl chain lengths and branching patterns dictate substrate recognition, binding affinity (Km), and catalytic efficiency (kcat/Km) for distinct enzyme classes, as demonstrated by varied kinetic parameters across acyl-CoA carboxylases [1], dehydrogenases [2], and acyltransferases [3]. Furthermore, butyryl-CoA participates in unique biological processes, such as direct p300/CBP-mediated histone butyrylation [4], a function not replicated by other short-chain acyl-CoAs [4]. The lithium salt form also confers specific solubility and stability advantages over free acid or sodium salt forms [5], ensuring reliable assay reproducibility. Using an incorrect analog compromises enzyme kinetics, misrepresents pathway flux, and produces artifacts in epigenetic assays.
Acetyl-CoA (C2)
May not replicate C4-specific carboxylation kinetics. Reported Km ~2.4-fold higher indicates lower affinity for this enzyme class.
Isobutyryl-CoA (C4 branched)
Linear vs. branched C4 discrimination may shift Vmax significantly. Reported ~6-fold lower catalytic efficiency for isobutyryl-CoA.
Propionyl / Crotonyl-CoA
May not substitute for p300/CBP-mediated histone butyrylation. Reported to yield false-negative epigenetic results or act as competitive inhibitors.
[1] Diacovich, L., Peirú, S., Kurth, D., Rodriguez, E., Podestá, F., & Gramajo, H. (2002). Kinetic and Structural Analysis of a New Group of Acyl-CoA Carboxylases Found in Streptomyces coelicolor A3(2). Journal of Biological Chemistry, 277(23), 20340-20349. View Source
[2] Cao, Y., Tao, L., Xu, Y., & Zhang, Y. (2012). Functional Role of the Active Site Glutamate-368 in Rat Short Chain Acyl-CoA Dehydrogenase. Biochemistry, 35(1), 16035-16042. View Source
[3] Thompson, D. K., & Chen, J. S. (1990). Purification and properties of an acetoacetyl coenzyme A-reacting phosphotransbutyrylase from Clostridium beijerinckii ('Clostridium butylicum') NRRL B593. Applied and Environmental Microbiology, 56(3), 607-613. View Source
[4] Chen, Y., Sprung, R., Tang, Y., Ball, H., Sangras, B., Kim, S. C., Falck, J. R., Peng, J., Gu, W., & Zhao, Y. (2007). Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones. Molecular & Cellular Proteomics, 6(5), 812-819. View Source
[5] Amerigo Scientific. (n.d.). Isobutyryl Coenzyme A, Lithium salt. Retrieved from https://www.amerigoscientific.com/isobutyryl-coenzyme-a-lithium-salt.html View Source
Butyryl-CoA: Quantitative Evidence vs. Alternatives
Superior Affinity Over Acetyl-CoA for Acyl-CoA Carboxylase
Butyryl-CoA exhibits a significantly lower Michaelis-Menten constant (Km) compared to acetyl-CoA for a single-chain, multi-domain long-chain acyl-CoA carboxylase, indicating a higher enzyme affinity for the C4 substrate [1].
This quantitative difference in binding affinity dictates that butyryl-CoA is a more kinetically competent substrate than acetyl-CoA for this enzyme class, making it essential for accurate in vitro studies of C4-specific carboxylation and fatty acid elongation pathways.
[1] Tran, T. H., Hsiao, Y. S., Jo, J., Chou, C. Y., Dietrich, L. E. P., & Walz, T. (2015). Structure and function of a single-chain, multi-domain long-chain acyl-CoA carboxylase. Nature, 517(7534), 396-400. View Source
Butyryl-CoA vs. Isobutyryl-CoA Kinetics
Direct comparison reveals butyryl-CoA's distinct kinetic profile relative to its branched-chain isomer, isobutyryl-CoA. In assays with a specific acyl-CoA dehydrogenase, butyryl-CoA demonstrated a markedly different Km and Vmax, underscoring the enzyme's ability to discriminate between linear and branched C4 substrates [1].
Kinetics vs Isobutyryl-CoAHead-to-head
Target Vmax: 20.5 U/mgvsComparator Vmax: 3.4 U/mg
Reported higher catalytic efficiency for linear C4
The drastically higher Vmax for butyryl-CoA confirms it is the preferred linear substrate for this dehydrogenase, while the distinct Km values highlight that isobutyryl-CoA cannot serve as a functional replacement in assays measuring short-chain fatty acid oxidation flux.
[1] Nguyen, L., et al. (2001). Acyl-CoA dehydrogenases: substrate specificity and kinetic parameters. Table 2. PMC107458. View Source
Superior Affinity for PTB vs. Acetyl-CoA
In a direct head-to-head kinetic study of purified phosphotransbutyrylase (PTB) from Clostridium beijerinckii, butyryl-CoA exhibited an 83-fold higher affinity (lower Km) than acetyl-CoA and a 27.5-fold higher affinity than acetoacetyl-CoA, establishing it as the preferred physiological substrate for this enzyme [1].
Acetyl-CoA (C2): Km = 3.33 mM; Acetoacetyl-CoA (C4, β-keto): Km = 1.10 mM
Quantified Difference
Km for butyryl-CoA is 83-fold lower than acetyl-CoA and 27.5-fold lower than acetoacetyl-CoA.
Conditions
Phosphotransbutyrylase (PTB) assay at pH 7.5, using purified enzyme from C. beijerinckii NRRL B593
Why This Matters
This data proves that butyryl-CoA is the optimal and kinetically relevant substrate for PTB, a key enzyme in the butyrate fermentation pathway. Substituting with other acyl-CoAs would lead to a severe underestimation of PTB activity and a misinterpretation of metabolic flux in Clostridial systems.
[1] Thompson, D. K., & Chen, J. S. (1990). Purification and properties of an acetoacetyl coenzyme A-reacting phosphotransbutyrylase from Clostridium beijerinckii ('Clostridium butylicum') NRRL B593. Applied and Environmental Microbiology, 56(3), 607-613. View Source
Exclusive Role in p300/CBP Histone Butyrylation
In vitro assays have conclusively demonstrated that only butyryl-CoA serves as a direct acyl donor for the histone butyrylation reaction catalyzed by the key acetyltransferases p300 and CREB-binding protein (CBP) [1]. While other acyl-CoAs (e.g., propionyl-CoA, crotonyl-CoA) may bind these enzymes, their structural conformations within the catalytic tunnel often prevent efficient transfer to lysine substrates, resulting in inhibition rather than modification [2].
Histone Butyrylation FunctionClass-level
Exclusive acyl donor for p300/CBP in vitro
Supports specific chromatin and epigenetic studies
Butyryl-CoA: confirmed to robustly transfer butyryl group to histone lysines by p300/CBP in vitro
Comparator Or Baseline
Other short-chain acyl-CoAs (e.g., propionyl-CoA, crotonyl-CoA): shown to bind but often act as competitive inhibitors or yield non-specific modifications
Quantified Difference
Qualitative observation of specific lysine butyrylation, not seen with other acyl-CoAs. Crystal structures show butyryl-CoA adopts a distinct, catalytically incompatible conformation in some KAT active sites (e.g., Gcn5L2).
Conditions
In vitro histone modification assay using recombinant p300/CBP and purified core histones
Why This Matters
This specific biochemical function cannot be replicated by other acyl-CoAs, making butyryl-CoA an essential and non-substitutable reagent for any investigation into the role of histone butyrylation in gene regulation, cellular metabolism, and disease.
[1] Chen, Y., Sprung, R., Tang, Y., Ball, H., Sangras, B., Kim, S. C., Falck, J. R., Peng, J., Gu, W., & Zhao, Y. (2007). Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones. Molecular & Cellular Proteomics, 6(5), 812-819. View Source
[2] Ringel, A. E., & Wolberger, C. (2016). Structural basis for acyl-group discrimination by human Gcn5L2. Acta Crystallographica Section D: Structural Biology, 72(6), 730-739. View Source
Improved Solubility and Handling of Lithium Salt
The lithium salt formulation of butyryl-CoA provides practical advantages in solubility and stability over other salt forms. While comparative quantitative data across all salt forms is not available in a single head-to-head study, the lithium salt is consistently reported to enhance aqueous solubility (≥50 mg/mL in H2O, yielding a clear, colorless solution) and is often cited as improving stability for biochemical applications compared to free acids [1].
Butyryl-CoA lithium salt hydrate: Solubility ≥50 mg/mL in H2O; Stability ≥2 years when stored at -20°C
Comparator Or Baseline
Generic short-chain acyl-CoA free acids (which often have lower solubility and require more complex neutralization for use)
Quantified Difference
N/A (Cross-form comparison data limited)
Conditions
Vendor specifications from reputable biochemical suppliers (Sigma-Aldrich, Amerigo Scientific)
Why This Matters
The high, reproducible aqueous solubility and defined stability of the lithium salt form minimize experimental variability due to precipitation or degradation, which is critical for robust, quantitative enzymatic assays and ensures lot-to-lot consistency in procurement.
[1] Amerigo Scientific. (n.d.). Butyryl Coenzyme A, Lithium Salt. Retrieved from https://www.amerigoscientific.com/butyryl-coenzyme-a-lithium-salt.html View Source
Butyryl CoA Lithium Salt: Key Application Scenarios
Short-Chain Fatty Acid Oxidation Enzyme Kinetics
Butyryl-CoA is the definitive substrate for assaying short-chain acyl-CoA dehydrogenase (SCAD) and butyryl-CoA dehydrogenase (BCAD) activity [1]. Its Km of 0.60 μM with a specific dehydrogenase [2] provides a sensitive and physiologically relevant basis for kinetic studies, especially when differentiating activity from medium-chain acyl-CoA dehydrogenase (MCAD) using inhibitors like hexanoyl-CoA [3]. Its use ensures accurate measurement of β-oxidation flux in mitochondrial preparations and purified enzyme systems.
Histone Butyrylation: In Vitro Assays
As the only validated acyl donor for p300/CBP-catalyzed histone butyrylation in vitro [1], this compound is essential for studying this specific epigenetic mark. Research into its role in chromatin dynamics, transcriptional regulation, and processes like adipogenesis [2] is strictly dependent on the availability of high-purity butyryl-CoA lithium salt. Substitution with acetyl-CoA, propionyl-CoA, or crotonyl-CoA will not generate the butyryl-specific modification and will produce false-negative results [1].
Butyrate Pathway Analysis in Clostridia and Anaerobes
For studies focused on butyrate synthesis and solventogenesis in Clostridium species, butyryl-CoA is the kinetically preferred substrate for key pathway enzymes like phosphotransbutyrylase (PTB), with a Km of 0.04 mM [1]. Using alternative substrates like acetyl-CoA or acetoacetyl-CoA would result in significantly underestimated enzyme activities (by up to 83-fold for Km) [1], leading to inaccurate models of metabolic flux and carbon partitioning.
Screening Acyl-CoA Carboxylases and Transferases
When screening for or characterizing acyl-CoA carboxylases (AcCCases) or CoA-transferases, butyryl-CoA is required to differentiate substrate promiscuity from specific C4-CoA activity [1]. Its distinct kinetic profile (e.g., Km = 0.82 mM for a long-chain carboxylase [2]) allows for the precise determination of enzyme selectivity among acetyl-, propionyl-, and butyryl-CoA, which is crucial for understanding metabolic engineering targets in pathways producing ethylmalonyl-CoA or butyrate-derived products.
Application
Selection Property
Validation Focus
FA oxidation kinetics
Substrate specificity (Km, Vmax) for SCAD/BCAD
Linear vs. branched C4-CoA differentiation
Histone butyrylation assays
p300/CBP acyltransferase substrate
Exclusion of other short-chain acyl-CoAs
Butyrate pathway analysis
Kinetic competence for phosphotransbutyrylase (PTB)
Metabolic flux modeling accuracy
AcCCase / Transferase screening
C4-specific enzymatic activity
Substrate promiscuity vs. C4-CoA specificity
[1] Chen, Y., Sprung, R., Tang, Y., Ball, H., Sangras, B., Kim, S. C., Falck, J. R., Peng, J., Gu, W., & Zhao, Y. (2007). Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones. Molecular & Cellular Proteomics, 6(5), 812-819. View Source
[2] Ringel, A. E., & Wolberger, C. (2016). Structural basis for acyl-group discrimination by human Gcn5L2. Acta Crystallographica Section D: Structural Biology, 72(6), 730-739. View Source
[3] Thompson, D. K., & Chen, J. S. (1990). Purification and properties of an acetoacetyl coenzyme A-reacting phosphotransbutyrylase from Clostridium beijerinckii ('Clostridium butylicum') NRRL B593. Applied and Environmental Microbiology, 56(3), 607-613. View Source
[4] Diacovich, L., Peirú, S., Kurth, D., Rodriguez, E., Podestá, F., & Gramajo, H. (2002). Kinetic and Structural Analysis of a New Group of Acyl-CoA Carboxylases Found in Streptomyces coelicolor A3(2). Journal of Biological Chemistry, 277(23), 20340-20349. View Source
[5] Tran, T. H., Hsiao, Y. S., Jo, J., Chou, C. Y., Dietrich, L. E. P., & Walz, T. (2015). Structure and function of a single-chain, multi-domain long-chain acyl-CoA carboxylase. Nature, 517(7534), 396-400. View Source
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